

Application Notes: Environmental Analysis Using Potassium Hydrogen Diiodate

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Compound of Interest

Compound Name: *Potassium hydrogen diiodate*

Cat. No.: *B081693*

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These application notes provide detailed protocols for the use of **potassium hydrogen diiodate** as a key reagent in the environmental analysis of water samples. The methods outlined below are robust, reliable, and based on established standard analytical procedures.

Introduction

Potassium hydrogen diiodate ($\text{KH}(\text{IO}_3)_2$) is a strong oxidizing agent and an excellent primary standard due to its high purity and stability. In environmental analysis, it is primarily used in iodometric titrations to determine the concentration of various reducible pollutants in water. This document focuses on two key applications: the determination of residual chlorine in drinking water and wastewater, and the determination of sulfite in industrial effluents and boiler water.

Physicochemical Properties of Potassium Hydrogen Diiodate

Property	Value
Formula	$\text{KH}(\text{IO}_3)_2$
Molar Mass	389.91 g/mol
Appearance	White crystalline powder
Solubility in Water	1.33 g/100 mL at 15°C
Purity (Assay by titration)	99.95 - 100.05%

Application 1: Determination of Residual Chlorine in Water

The iodometric method is a standard and widely used technique for determining the total residual chlorine in water samples, suitable for concentrations greater than 1 mg/L.[1]

Principle

Residual chlorine (in the form of Cl_2 , HOCl , OCl^- , and chloramines) liberates free iodine from a potassium iodide (KI) solution at a pH of 8 or less. The liberated iodine, which is proportional to the amount of residual chlorine, is then titrated with a standardized solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) using a starch indicator. **Potassium hydrogen diiodate** is used to standardize the sodium thiosulfate solution. The endpoint of the titration is marked by the disappearance of the blue starch-iodine complex.[1][2]

Chemical Reactions

- Standardization of Sodium Thiosulfate with **Potassium Hydrogen Diiodate**: $\text{IO}_3^- + 5\text{I}^- + 6\text{H}^+ \rightarrow 3\text{I}_2 + 3\text{H}_2\text{O}$ $\text{I}_2 + 2\text{S}_2\text{O}_3^{2-} \rightarrow 2\text{I}^- + \text{S}_4\text{O}_6^{2-}$
- Reaction of Residual Chlorine with Potassium Iodide: $\text{Cl}_2 + 2\text{I}^- \rightarrow 2\text{Cl}^- + \text{I}_2$
- Titration of Liberated Iodine with Sodium Thiosulfate: $\text{I}_2 + 2\text{S}_2\text{O}_3^{2-} \rightarrow 2\text{I}^- + \text{S}_4\text{O}_6^{2-}$

Experimental Protocol

Reagents:

- Standard **Potassium Hydrogen Diiodate** Solution (0.0021 M): Accurately weigh approximately 0.8124 g of primary standard grade **potassium hydrogen diiodate**, previously dried at 103°C for 1 hour. Dissolve in deionized water and dilute to 1000 mL.
- Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) Solution (approx. 0.1 N): Dissolve 25 g of $\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$ in 1 L of freshly boiled and cooled deionized water. Add 0.4 g of sodium hydroxide as a stabilizer. Store in a brown bottle.
- Potassium Iodide (KI) Solution (10% w/v): Dissolve 100 g of KI in 1 L of deionized water. Store in a brown bottle in a cool place.
- Starch Indicator Solution: Dissolve 2 g of soluble starch and 0.2 g of salicylic acid (as a preservative) in 100 mL of hot deionized water.
- Acetic Acid (1:1): Mix equal volumes of glacial acetic acid and deionized water.

Procedure:

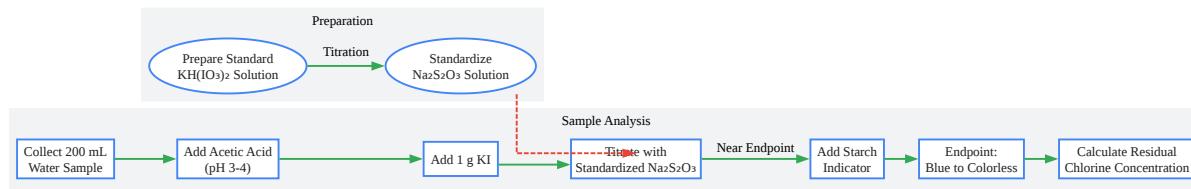
- Standardization of Sodium Thiosulfate Solution: a. To 80 mL of deionized water, add 1 mL of concentrated sulfuric acid, 10.00 mL of standard **potassium hydrogen diiodate** solution, and 1 g of potassium iodide. b. Titrate immediately with the 0.1 N sodium thiosulfate solution until the yellow color of the liberated iodine is almost discharged. c. Add 1 mL of starch indicator solution and continue titrating until the blue color disappears. d. Calculate the normality of the sodium thiosulfate solution.
- Sample Analysis: a. Measure 200 mL of the water sample into a 500-mL Erlenmeyer flask.^[3] b. Add 5 mL of acetic acid to reduce the pH to between 3 and 4.^[4] c. Add about 1 g of potassium iodide.^[2] d. Titrate with the standardized sodium thiosulfate solution until the yellow iodine color becomes faint. e. Add 1 mL of starch indicator solution and continue the titration until the blue color disappears. f. Record the volume of titrant used. g. Perform a blank titration using deionized water and subtract the result from the sample titration volume.

Data Presentation

Sample Type	Residual Chlorine (mg/L)	Method
Drinking Water (Tap)	1.5	Iodometric Titration
Wastewater Effluent	2.8	Iodometric Titration
Cooling Tower Water	5.2	Iodometric Titration

Note: The above data are representative examples.

Experimental Workflow



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Workflow for Residual Chlorine Determination.

Application 2: Determination of Sulfite in Water

The iodometric titration method is also employed for the determination of sulfite in various water samples, particularly in boiler and industrial process waters where sulfite is used as an oxygen scavenger. This method is suitable for determining sulfite concentrations of 2-3 mg/L and higher.^[5]

Principle

In an acidic medium, sulfite (SO_3^{2-}) reacts with iodine (I_2). A standard solution of potassium iodide-iodate is used as the titrant, which in the presence of acid, liberates iodine. The liberated iodine then oxidizes the sulfite. The endpoint is reached when all the sulfite has been oxidized, and the excess iodine forms a permanent blue color with a starch indicator.[6][7]

Chemical Reactions

- Liberation of Iodine from Iodide-Iodate in Acidic Solution: $\text{IO}_3^- + 5\text{I}^- + 6\text{H}^+ \rightarrow 3\text{I}_2 + 3\text{H}_2\text{O}$
- Reaction of Iodine with Sulfite: $\text{SO}_3^{2-} + \text{I}_2 + \text{H}_2\text{O} \rightarrow \text{SO}_4^{2-} + 2\text{I}^- + 2\text{H}^+$

Experimental Protocol

Reagents:

- Standard Potassium Iodide-Iodate Titrant (0.0125 N): Dissolve 0.4458 g of primary standard grade potassium iodate (KIO_3), previously dried at 120°C for 1 hour, and 4.35 g of potassium iodide (KI) in 800 mL of deionized water. Add 0.1 g of sodium bicarbonate and dilute to 1 L.
- Sulfuric Acid Solution (1 N): Slowly add 28 mL of concentrated H_2SO_4 to 800 mL of deionized water, cool, and dilute to 1 L.
- Starch Indicator Solution: (As prepared for the residual chlorine determination).
- EDTA Reagent (Optional): Dissolve 2.5 g of EDTA in 100 mL of deionized water to complex metals that can catalyze sulfite oxidation.[6]

Procedure:

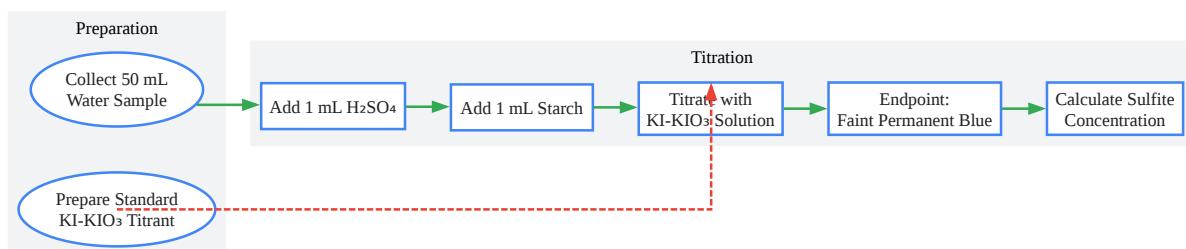
- Sample Collection and Preparation: a. Collect the water sample with minimal exposure to air to prevent sulfite oxidation. The analysis should be performed immediately.[6] b. If the sample temperature is above 50°C, it must be cooled. c. For samples containing interfering metals, add 1 mL of EDTA reagent per 100 mL of sample.
- Titration: a. Place 50 mL of the water sample into a 250-mL Erlenmeyer flask. b. Add 1 mL of 1 N sulfuric acid and 1 mL of starch indicator solution. c. Titrate with the 0.0125 N potassium iodide-iodate titrant until a faint, permanent blue color develops. d. Record the volume of titrant used.

Data Presentation

Sample Type	Sulfite (mg/L as SO_3^{2-})	Method
Boiler Feedwater	15.5	Iodometric Titration
Industrial Effluent	32.0	Iodometric Titration
Process Water	8.7	Iodometric Titration

Note: The above data are representative examples.

Experimental Workflow



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Workflow for Sulfite Determination.

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